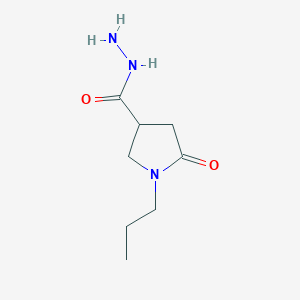
5-Oxo-1-propylpyrrolidine-3-carbohydrazide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
Chemical Synthesis : 5-Oxo-1-propylpyrrolidine-3-carbohydrazide and its derivatives can be synthesized through various chemical reactions, including interactions with 1,4-naphthoquinone derivatives. This synthesis process involves the formation of N′-(4-oxo-1,4-dihydronaphthalen-1-ylidene) and N′-(3-methyl-4-oxo-1,4-dihydronaphthalen-1-ylidene) derivatives, characterized using NMR, IR, and mass spectra techniques (Vaickelionienė et al., 2011).
Reaction with Thiadiazole and Chromen Derivatives : The compound has been used in the synthesis of various thiadiazole and chromen derivatives, showcasing its versatility in organic synthesis (Saeed & Ibrar, 2011).
Spectroscopic Analysis
- Spectroscopic Properties : Detailed spectroscopic analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a related compound, has been conducted. This includes structural and thermodynamic parameters, electric dipole moment, and hyperpolarizability values, providing insight into its electronic properties (Devi et al., 2018).
Antimicrobial and Antifungal Activity
Antimicrobial Activity : Some derivatives of 5-oxo-1-propylpyrrolidine-3-carbohydrazide exhibit antimicrobial and antifungal activities. This includes testing against bacteria like B. subtilis, S. aureus, E. coli, and fungi like C. albicans (Mostafa et al., 2013).
Biological Evaluation : Further biological evaluation of coumarin derivatives containing thiazolidin-4-one ring, synthesized from similar carbohydrazide compounds, has demonstrated notable antibacterial activity (Ramaganesh et al., 2010).
Advanced Materials and Synthesis
Synthons for Pyrroles : Derivatives of 5-oxo-1-propylpyrrolidine-3-carbohydrazide are used as synthons in the preparation of highly substituted pyrroles, important in materials science (Metten et al., 2006).
Antiviral and Cytotoxic Activities : Certain hydrazide derivatives exhibit antiviral activities against HSV-1 and cytotoxic properties, highlighting their potential in medical applications (Dawood et al., 2011).
Pharmaceutical Applications
Potential in Anticancer Drugs : 5-oxo-1-propylpyrrolidine-3-carbohydrazide derivatives have been explored in the development of novel anticancer drugs, such as S-1, which have shown effectiveness in clinical trials (Sakata et al., 1998).
Anticonvulsant Activity : Carbohydrazide derivatives have been evaluated for anticonvulsant activity, demonstrating the compound's potential in developing new treatments for epilepsy (Aishwarya T.C et al., 2021).
Biophysical and Biomedical Applications
- Molecular Probes and Labels : Stable free radicals derived from 5-oxo-1-propylpyrrolidine-3-carbohydrazide are used in magnetic resonance spectroscopy and imaging as molecular probes and labels (Dobrynin et al., 2021).
Propriétés
IUPAC Name |
5-oxo-1-propylpyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-2-3-11-5-6(4-7(11)12)8(13)10-9/h6H,2-5,9H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEGMVQDLXIMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199892 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-propyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-propylpyrrolidine-3-carbohydrazide | |
CAS RN |
1437312-25-8 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-propyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-propyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




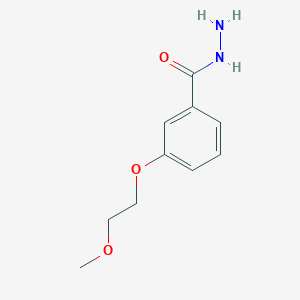


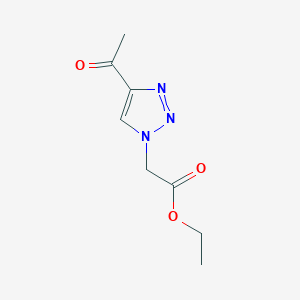
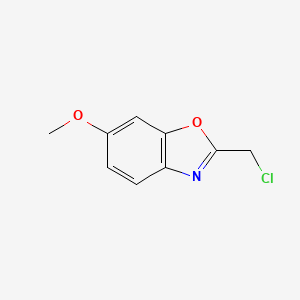
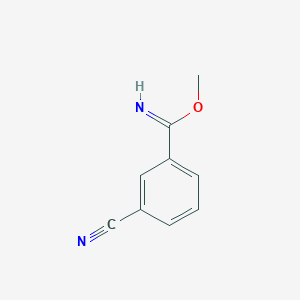
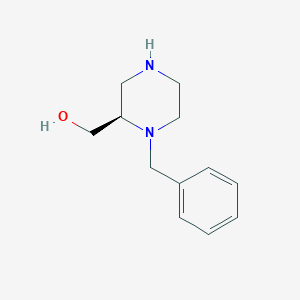
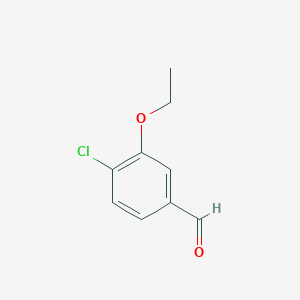

![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)


